3-(3,4-dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one
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Overview
Description
3-(3,4-Dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 3,4-dichlorophenyl group and a methylidene group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 2-amino-3-methylbenzoic acid.
Formation of Quinazolinone Core: The 2-amino-3-methylbenzoic acid is cyclized with formamide to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with 3,4-dichloroaniline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Methylidene Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichloromethylphenidate
Uniqueness
3-(3,4-Dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a methylidene group that enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C16H12Cl2N2O |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-3-5-12-10(2)20(16(21)19-15(12)7-9)11-4-6-13(17)14(18)8-11/h3-8H,2H2,1H3,(H,19,21) |
InChI Key |
KZMPNTWITQBJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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